(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone
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Overview
Description
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.38. The purity is usually 95%.
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Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
The study by Moreno-Fuquen et al. (2019) demonstrates a catalyst- and solvent-free approach for the synthesis of heterocyclic compounds, showcasing the efficiency of microwave-assisted Fries rearrangement. Such methodologies could be applicable for synthesizing related compounds, emphasizing the importance of green chemistry practices in the development of pharmaceuticals and research chemicals (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Activities
Satheesh et al. (2017) explored the synthesis of molecular hybrids with antimicrobial and antioxidant activities. The design of such compounds involves the combination of various functional groups, potentially including structures similar to the compound of interest, to target specific biological activities (Satheesh et al., 2017).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) investigated the use of thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. This research suggests potential applications of similar compounds in developing luminescent materials for bioimaging or sensing technologies (Viswanathan & Bettencourt-Dias, 2006).
Fluorophore Development
Woydziak et al. (2012) focused on the synthesis of fluorinated benzophenones and related compounds for enhanced photostability and improved spectroscopic properties. This area of research could be relevant for the development of novel fluorophores or optical materials based on fluorinated compounds (Woydziak et al., 2012).
Oxidation Reactions
Chu et al. (2009) described the mild oxidation of diarylacetylenes to 1,2-diketones using Oxone in trifluoroacetic acid. This study highlights the versatility of specific chemical transformations that might be applicable to the functionalization or modification of compounds similar to the one (Chu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-7-3-1-5-12(14)11-25-17-19-9-10-20(17)16(22)13-6-2-4-8-15(13)21(23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKGZWQNRXQCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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